molecular formula C8H15NO4S B1583394 N-Acetyl-S-(3-hydroxypropyl)cysteine CAS No. 23127-40-4

N-Acetyl-S-(3-hydroxypropyl)cysteine

Cat. No.: B1583394
CAS No.: 23127-40-4
M. Wt: 221.28 g/mol
InChI Key: FMWPQZPFBAHHMB-ZETCQYMHSA-N
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Description

Overview of Mercapturic Acid Biotransformation Pathways

The mercapturic acid pathway represents a critical route for the biotransformation and detoxification of a wide array of electrophilic compounds, both from external (xenobiotic) and internal (endobiotic) sources. tandfonline.comnih.govresearchgate.net Mercapturic acids are essentially N-acetyl-L-cysteine S-conjugates. Their formation is a multi-step enzymatic process designed to convert harmful electrophiles into more water-soluble compounds that can be easily excreted from the body, primarily through urine. tandfonline.comresearchgate.net

The biotransformation process begins when an electrophilic compound reacts with glutathione (B108866) (GSH), a crucial cellular antioxidant. rupahealth.com This initial conjugation is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). The resulting glutathione S-conjugate then undergoes sequential enzymatic cleavage. First, a γ-glutamyltransferase removes the glutamate (B1630785) residue. Following this, a dipeptidase cleaves the glycine (B1666218) residue, leaving a cysteine S-conjugate. tandfonline.comnih.gov The final step in the formation of a mercapturic acid is the N-acetylation of this cysteine S-conjugate, a reaction catalyzed by cysteine S-conjugate N-acetyltransferase. tandfonline.comnih.gov The resulting mercapturic acids are polar and readily eliminated by the kidneys. tandfonline.com This entire sequence of metabolic events is crucial for protecting cells from the damaging effects of reactive electrophiles. researchgate.net

N-Acetyl-S-(3-hydroxypropyl)cysteine within the Mercapturic Acid Class

This compound (HPMA) is a specific metabolite that belongs to the mercapturic acid class. hmdb.ca Its formation is the direct result of the body processing the highly reactive and toxic aldehyde, acrolein. rupahealth.comnih.gov Acrolein is the initial electrophilic substrate that enters the mercapturic acid pathway. rupahealth.com

The process begins when acrolein conjugates with glutathione. This conjugate then undergoes further metabolic processing, which includes reduction and subsequent conversion through the steps of the mercapturic acid pathway, ultimately yielding HPMA. rupahealth.com Therefore, HPMA is the specific N-acetyl-L-cysteine S-conjugate derived from acrolein exposure. nih.gov The presence and quantity of HPMA in biological samples, particularly urine, serve as a reliable indicator of exposure to its precursor, acrolein. rupahealth.comnih.gov

Historical Context of HPMA Research and Significance

Research into HPMA has historically been linked to its role as a biomarker for exposure to acrolein and related compounds. nih.gov Acrolein is a widespread environmental pollutant found in sources such as cigarette smoke, industrial emissions, and automobile exhaust. rupahealth.comhealthmatters.io It can also be formed endogenously within the body during certain metabolic processes like the breakdown of polyamines and through oxidative stress. nih.govnih.gov

Early studies identified 3-hydroxypropylmercapturic acid (HPMA) as a major urinary metabolite of not only acrolein but also various allylic compounds that lead to the metabolic formation of acrolein, such as allylamine, allyl alcohol, and allyl chloride. nih.gov This established HPMA as a valuable tool for assessing exposure to a range of toxic substances. nih.gov Its significance as a noninvasive biomarker grew with the understanding that urinary HPMA levels could be quantitatively measured to monitor exposure from different sources, including tobacco smoke. rupahealth.comnih.gov More recent research has continued to leverage HPMA as a key biomarker in environmental and clinical health studies, for instance, in comparing the uptake of acrolein between cigarette smokers, non-smokers, and users of e-cigarettes. nih.gov

Data Tables

Table 1: Chemical Properties of this compound (HPMA)

PropertyValueSource
IUPAC Name (2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid nih.gov
Molecular Formula C8H15NO4S nih.govchemspider.com
Molecular Weight 221.28 g/mol nih.gov
Monoisotopic Mass 221.07217913 Da nih.gov
CAS Number 23127-40-4 sielc.com
Classification N-acyl-L-amino acid hmdb.canih.gov

Table 2: Selected Research Findings on HPMA as a Biomarker

Study FocusFindingsReference Compound(s)Source
Exposure to Allylic Compounds in Rats HPMA was identified as a urinary metabolite after administration of various allylic compounds, indicating it as a marker for compounds that metabolically form acrolein.Allylamine, Acrolein, Allyl alcohol, Allyl chloride, Allyl bromide, Allyl cyanide, Cyclophosphamide nih.gov
E-cigarette User Exposure A multi-month longitudinal study found significantly higher geometric mean levels of urinary HPMA in e-cigarette users (1249 pmol/ml) compared to non-smokers (679.3 pmol/ml).Acrolein nih.gov
Stroke Biomarker Development Research focused on developing an ELISA method for urinary HPMA, suggesting its utility as a biomarker to monitor the severity of diseases related to acrolein, such as brain infarction.Acrolein, Spermine (B22157) nih.govnih.gov

Properties

IUPAC Name

(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPQZPFBAHHMB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904325
Record name S-(3-Hydroxypropyl)cysteine N-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23127-40-4
Record name S-(3-Hydroxypropyl)cysteine N-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(3-Hydroxypropyl)cysteine N-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(3-HYDROXYPROPYL)CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFU3149V95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Formation of N Acetyl S 3 Hydroxypropyl Cysteine

Precursor Compounds and Initial Conjugation Mechanisms

The journey to HPMA begins with the introduction of specific precursor molecules into the body and their initial reaction with the endogenous antioxidant, glutathione (B108866).

Acrolein as a Primary Precursor and its Michael Reactivity with Glutathione

Acrolein, a highly reactive and unsaturated aldehyde, is a significant primary precursor to HPMA. wikipedia.orgnih.gov It is a ubiquitous environmental pollutant found in sources such as tobacco smoke and products of combustion. nih.gov The chemical structure of acrolein includes an α,β-unsaturated carbonyl group, which makes it a potent Michael acceptor. scbt.com This reactivity allows it to readily undergo a nucleophilic addition reaction with the thiol group (-SH) of glutathione (GSH). scbt.com

This initial reaction, known as Michael addition or conjugate addition, involves the attack of the glutathione thiolate anion on the β-carbon of acrolein. scbt.comnih.gov This forms a stable carbon-sulfur bond, resulting in the creation of a glutathione S-conjugate, specifically S-(3-oxopropyl)glutathione. While this reaction can occur non-enzymatically, it is significantly accelerated by enzymes. scbt.com The aldehyde group of this initial conjugate is subsequently reduced to a hydroxyl group, yielding S-(3-hydroxypropyl)glutathione, which then proceeds through the mercapturic acid pathway.

Formation from Allyl Alcohol, Allyl Esters, and Other Halogenated Alkanes

HPMA is also a known metabolite for a variety of other chemical compounds.

Allyl Alcohol and Allyl Esters: Studies have demonstrated that allyl alcohol is metabolized to HPMA. nih.govnih.gov This process occurs via the oxidation of allyl alcohol to its reactive aldehyde, acrolein, by the enzyme alcohol dehydrogenase. nih.govnih.gov Once acrolein is formed, it follows the previously described pathway of conjugation with glutathione. nih.gov Similarly, a range of allyl esters are also precursors to HPMA. Research has shown that 3-hydroxypropylmercapturic acid (HPMA) is isolated following the administration of compounds such as allyl formate, allyl propionate, and allyl nitrate. nih.gov It has also been identified as a metabolite of allyl acetate, allyl stearate, allyl benzoate, and diallyl phthalate. nih.gov

Halogenated Alkanes: Halogenated alkanes, a class of compounds used as solvents and in other industrial applications, undergo metabolic activation to become reactive electrophiles. nih.govosti.gov This bioactivation is often catalyzed by cytochrome P450 enzymes. nih.gov The process can generate reactive free radical intermediates which can then be detoxified by conjugation with glutathione, entering the mercapturic acid pathway. nih.gov While the specific end-product may vary depending on the structure of the initial alkane, this general mechanism makes them substrates for the formation of mercapturic acids.

Precursor ClassSpecific ExamplesMetabolic Activation Step
Unsaturated AldehydesAcroleinDirect Michael addition with Glutathione
Allyl CompoundsAllyl Alcohol, Allyl Acetate, Allyl Formate, Diallyl PhthalateOxidation to Acrolein by Alcohol Dehydrogenase
Halogenated AlkanesCarbon Tetrachloride, TrichloroethyleneMetabolism by Cytochrome P450 to form reactive electrophiles

Role of Glutathione S-Transferases (GSTs) in Conjugation

Glutathione S-transferases (GSTs) are a family of Phase II metabolic enzymes that play a central role in detoxification. osti.govtandfonline.com Their primary function is to catalyze the nucleophilic attack of the sulfur atom of glutathione onto the electrophilic center of a wide range of toxic substrates. tandfonline.com While the conjugation of highly reactive electrophiles like acrolein with glutathione can occur spontaneously, the reaction is made significantly faster and more efficient by GSTs. scbt.com These enzymes bind both glutathione and the electrophilic substrate, orienting them to facilitate the reaction. osti.gov This enzymatic catalysis is crucial for protecting cellular macromolecules from damage by quickly neutralizing harmful compounds and preparing them for excretion. osti.gov

Sequential Enzymatic Transformations Leading to HPMA

Following the initial conjugation with glutathione, the resulting S-(3-hydroxypropyl)glutathione molecule undergoes a series of enzymatic modifications to be converted into the final mercapturic acid, HPMA. This process involves the sequential removal of amino acids from the glutathione moiety. nih.govnih.gov

Hydrolysis of Glutathione S-conjugates by γ-Glutamyltranspeptidase

The first step in the breakdown of the glutathione S-conjugate is catalyzed by the enzyme γ-glutamyltranspeptidase (GGT). wikipedia.orgnih.gov GGT is a membrane-bound enzyme that cleaves the γ-glutamyl bond between the glutamate (B1630785) and cysteine residues of the glutathione molecule. nih.govnih.gov This reaction removes the glutamate residue, leaving a cysteinyl-glycine S-conjugate, S-(3-hydroxypropyl)cysteinylglycine.

Cleavage of Cysteine-Glycine Dipeptide by Cysteinylglycinase

The final step in the peptide cleavage portion of the pathway involves the hydrolysis of the remaining dipeptide. This reaction is carried out by dipeptidases, specifically cysteinylglycinases. nih.govnih.gov These enzymes cleave the peptide bond between the cysteine and glycine (B1666218) residues of the S-(3-hydroxypropyl)cysteinylglycine conjugate. The removal of the glycine residue yields S-(3-hydroxypropyl)-L-cysteine. nih.gov This molecule is then transported into cells where it undergoes a final N-acetylation step, catalyzed by cysteine S-conjugate N-acetyltransferase, to form the final product, N-Acetyl-S-(3-hydroxypropyl)cysteine (HPMA), which is then typically eliminated in the urine. nih.govnih.gov

EnzymeSubstrateProductFunction in Pathway
Glutathione S-Transferase (GST)Acrolein + GlutathioneS-(3-oxopropyl)glutathioneCatalyzes initial conjugation
γ-Glutamyltranspeptidase (GGT)S-(3-hydroxypropyl)glutathioneS-(3-hydroxypropyl)cysteinylglycine + GlutamateRemoves glutamate residue
Cysteinylglycinase (a dipeptidase)S-(3-hydroxypropyl)cysteinylglycineS-(3-hydroxypropyl)-L-cysteine + GlycineRemoves glycine residue
Cysteine S-conjugate N-acetyltransferaseS-(3-hydroxypropyl)-L-cysteineThis compound (HPMA)Final acetylation to form mercapturic acid

N-Acetylation of Cysteine S-conjugates by N-Acetyltransferase in the Kidney

The final step in the formation of mercapturic acids, such as HPMA, is the N-acetylation of their cysteine S-conjugate precursors. This critical detoxification reaction is catalyzed by microsomal N-acetyltransferase, an enzyme primarily located in the liver and kidney. nih.gov The active site of this enzyme is situated on the cytoplasmic side of the endoplasmic reticulum. nih.gov

Studies involving the administration of S-benzyl-L-cysteine, a model cysteine S-conjugate, have demonstrated rapid acetylation in both the liver and kidney, followed by swift excretion of the resulting mercapturic acid in the urine. nih.gov Research using porcine kidney microsomes has shown that N-acetyltransferase can act on a variety of cysteine S-conjugates. nih.gov While the enzyme exhibits different affinities (Kₘ values) for various substrates, the more significant variation is observed in the maximum reaction rates (Vₘₐₓ), indicating that the rate of N-acetylation can differ substantially depending on the specific cysteine S-conjugate. nih.gov This enzymatic step is crucial for converting cysteine conjugates into their less toxic and more readily excretable mercapturic acid forms.

Enzyme Location Function Key Findings
N-AcetyltransferaseLiver and Kidney (microsomes)Catalyzes the N-acetylation of cysteine S-conjugates to form mercapturic acids. nih.govThe active site is on the cytoplasmic side of the endoplasmic reticulum. nih.gov It acts on a range of substrates with varying efficiency. nih.gov

Reduction of S-(3-oxopropyl)-N-acetylcysteine (OPMA) to HPMA by Aldo-Keto Reductases

The immediate precursor to HPMA is S-(3-oxopropyl)-N-acetylcysteine (OPMA). The conversion of OPMA to HPMA is a reduction reaction catalyzed by enzymes belonging to the aldo-keto reductase (AKR) superfamily. nih.gov These NAD(P)(H) dependent oxidoreductases are involved in the metabolism of a wide array of substances, including aldehydes and ketones. nih.gov

AKRs, such as AKR7A, play a significant role in detoxifying reactive aldehydes like acrolein and its metabolites. nih.gov The reduction of the aldehyde group in OPMA to a hydroxyl group results in the formation of the more stable and less reactive HPMA, which is then excreted. The activity of these enzymes is crucial in mitigating the toxicity associated with acrolein exposure. The human AKR family, including AKR1A1 and AKR1C1–AKR1C4, are known to be involved in the metabolism of various aldehydes and ketones. nih.gov

Precursor Enzyme Superfamily Product Reaction Type
S-(3-oxopropyl)-N-acetylcysteine (OPMA)Aldo-Keto Reductases (AKRs) nih.govThis compound (HPMA)Reduction

Endogenous and Exogenous Sources of Acrolein Precursor Influencing HPMA Formation

The amount of HPMA formed in the body is directly influenced by the level of exposure to its precursor, acrolein. Acrolein can be generated internally through normal metabolic processes or introduced from external environmental sources.

Endogenous acrolein is a byproduct of several metabolic pathways. One major source is the metabolism of polyamines, such as spermine (B22157) and spermidine, by amine oxidases. nih.gov This process is considered a more significant endogenous source of acrolein than lipid peroxidation. nih.gov

Lipid peroxidation, the oxidative degradation of lipids, also contributes to acrolein formation. nih.gov Polyunsaturated fatty acids, such as linoleic and arachidonic acid, can undergo peroxidation to form lipid hydroperoxides, which then degrade to produce various aldehydes, including acrolein. nih.govnih.gov Additionally, the enzyme myeloperoxidase can generate acrolein from the amino acid threonine, particularly in conditions of inflammation and oxidative stress. nih.govnih.gov

Humans are exposed to acrolein from a multitude of external sources. nih.gov Tobacco smoke is a primary and significant source of acrolein exposure. nih.govnih.gov Other major sources include the incomplete combustion of organic materials such as petrol, wood, and plastic, leading to its presence in vehicle exhaust and industrial emissions. nih.govnih.gov

Acrolein is also found in various foods and beverages. nih.govnih.gov It can be generated during the heating of cooking oils and fats and is present in fried foods. nih.gov Alcoholic beverages like beer, wine, and rum can also contain acrolein. nih.govnih.gov Its widespread presence in the environment, including in homes and schools, makes dietary intake and inhalation significant routes of exogenous exposure. nih.gov

Source Type Specific Examples
Endogenous Polyamine metabolism (spermine, spermidine) nih.gov, Lipid peroxidation (polyunsaturated fatty acids) nih.gov, Myeloperoxidase-mediated degradation of threonine nih.gov
Exogenous Tobacco smoke nih.govnih.gov, Combustion products (vehicle exhaust, burning wood/plastic) nih.govnih.gov, Heated cooking oils and fried foods nih.gov, Alcoholic beverages nih.govnih.gov

Role of N Acetyl S 3 Hydroxypropyl Cysteine As a Research Biomarker

Utility in Assessing Exposure to Acrolein and Volatile Organic Compounds (VOCs)

HPMA is a well-established urinary biomarker for assessing human exposure to acrolein. nih.gov Acrolein is a ubiquitous environmental pollutant, present in tobacco smoke, automobile exhaust, and industrial emissions. nih.gov It can also be formed during the heating of fats and oils in cooking. When acrolein enters the body, it undergoes detoxification by conjugating with glutathione (B108866). This conjugate is then further processed into HPMA, which is excreted in the urine. nih.govnih.gov Consequently, urinary levels of HPMA serve as a reliable indicator of acrolein uptake.

Research has consistently demonstrated significantly higher levels of HPMA in the urine of smokers compared to non-smokers, reflecting the high concentration of acrolein in cigarette smoke. nih.gov Studies have also shown a significant decrease in urinary HPMA levels after smoking cessation, further validating its use as a biomarker for tobacco smoke exposure. nih.govnih.gov

Beyond tobacco smoke, HPMA is utilized to assess exposure to a broader range of volatile organic compounds (VOCs). nih.gov Acrolein itself is a VOC, and HPMA can also be a metabolite of other allylic compounds that are metabolized to acrolein in the body. nih.gov These compounds include allylamine, allyl alcohol, and allyl chloride. nih.gov Therefore, measuring HPMA in urine is a valuable tool in biomonitoring studies to evaluate exposure to a variety of environmental and occupational pollutants. nih.govmdpi.com

Table 1: Urinary HPMA Levels in Smokers vs. Non-Smokers

PopulationMedian HPMA Level (pmol/mg creatinine)Reference
Smokers (N=35)2900 nih.gov
Non-smokers (N=21)683 nih.gov

Application in Biomonitoring Studies and Exposure Assessment Methodologies

The measurement of urinary mercapturic acids like HPMA is a cornerstone of modern biomonitoring and exposure assessment. nih.gov This approach offers a more accurate picture of an individual's internal dose of a toxicant compared to simply measuring environmental concentrations, as it accounts for variations in absorption and metabolism. nih.gov

HPMA is frequently included in panels of urinary biomarkers for assessing exposure to VOCs in both the general population and occupationally exposed groups. mdpi.comresearchgate.net Analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the sensitive and specific quantification of HPMA in urine. nih.govnih.govfrontiersin.org These methods are robust, require small urine volumes, and can be part of high-throughput analyses for large-scale epidemiological studies. nih.govresearchgate.net

Biomonitoring studies using HPMA have been instrumental in characterizing exposure to acrolein in various scenarios, from evaluating the impact of tobacco smoke to assessing occupational exposures in industries where acrolein or its precursors are used. nih.govmdpi.com These studies provide critical data for risk assessment and for evaluating the effectiveness of interventions aimed at reducing exposure to harmful VOCs.

Table 2: Examples of Compounds Leading to HPMA Formation

Parent CompoundMetabolic PathwayReference
AcroleinDirect conjugation with glutathione nih.gov
AllylamineMetabolized to acrolein nih.gov
Allyl alcoholMetabolized to acrolein nih.gov
CyclophosphamideMetabolized to acrolein nih.govfrontiersin.org

Research on HPMA as an Indicator of Sustained Background Exposure

The detection of HPMA in the urine of non-smokers indicates a sustained background exposure to acrolein from sources other than tobacco smoke. nih.govresearchgate.net These sources can include ambient air pollution, dietary intake from certain heated foods, and endogenous production. The ubiquitous nature of acrolein in the environment leads to a continuous low-level exposure for the general population.

Association of HPMA Levels with Genetic Polymorphisms in Metabolic Genes

The metabolism of acrolein, and thus the formation of HPMA, is dependent on a series of enzymatic reactions, with the initial and crucial step being the conjugation with glutathione, catalyzed by Glutathione S-transferases (GSTs). nih.gov Genetic polymorphisms, which are variations in the genes encoding these enzymes, can lead to differences in enzyme activity and, consequently, variations in the levels of metabolites like HPMA. nih.gov

The GST supergene family includes several classes of enzymes, with GSTM1 and GSTT1 being particularly important in the detoxification of a wide range of carcinogens and toxicants. nih.gov A common type of polymorphism in the GSTM1 and GSTT1 genes is a "null" genotype, where the entire gene is deleted, resulting in a complete lack of enzyme activity. frontiersin.orgnih.gov Individuals with a GSTM1-null or GSTT1-null genotype have a reduced capacity to detoxify certain electrophilic compounds.

Research suggests that individuals with these null genotypes may exhibit altered levels of mercapturic acid biomarkers. For instance, a GSTM1-null genotype has been associated with higher levels of DNA adducts from polycyclic aromatic hydrocarbons, indicating a reduced detoxification capacity. While direct studies providing quantitative data on HPMA levels in different GST genotypes are limited in the provided search results, the established role of GSTs in acrolein conjugation strongly implies that polymorphisms in these genes would influence HPMA excretion. It is hypothesized that individuals with null genotypes for relevant GSTs might have altered HPMA levels upon exposure to acrolein, potentially leading to increased tissue damage due to less efficient detoxification. The study of these gene-environment interactions is a critical area of research for identifying susceptible subpopulations to the toxic effects of acrolein and other VOCs. nih.gov

Advanced Analytical Methodologies for N Acetyl S 3 Hydroxypropyl Cysteine Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for the analysis of 3-HPMA. nih.govresearchgate.net This method offers high sensitivity and specificity, allowing for the reliable quantification of 3-HPMA in complex biological samples like urine. nih.govresearchgate.net For instance, a reverse-phase LC-MS/MS method utilizing a triple quadrupole electrospray ionization mass spectrometer in the positive-ion mode has been successfully developed and validated. researchgate.netnih.gov This approach often involves a simple sample preparation step of acidification and dilution, making it efficient for routine analysis. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another viable, albeit less common, approach for 3-HPMA analysis. caymanchem.com While specific applications of GC-MS for 3-HPMA are not as extensively detailed in recent literature as LC-MS/MS, it remains a powerful tool for the analysis of volatile and semi-volatile compounds, and with appropriate derivatization, can be used for non-volatile compounds like 3-HPMA.

High-Resolution and High-Throughput Method Development

The demand for analyzing large numbers of samples in epidemiological and clinical studies has driven the development of high-resolution and high-throughput methods for 3-HPMA. nih.gov High-resolution mass spectrometry, often coupled with ultra-performance liquid chromatography (UPLC), provides enhanced mass accuracy, which aids in the confident identification of metabolites. chemrxiv.orgchemrxiv.org

High-throughput methods are designed to minimize sample preparation and analysis time without compromising data quality. nih.gov Streamlined workflows, such as those involving simple dilution of urine samples, have been developed to increase the speed of analysis. researchgate.net For example, a UPLC-MS/MS method can achieve a total run time of just a few minutes per sample. chemrxiv.org These advancements have significantly improved the efficiency of large-scale biomonitoring studies. nih.gov

Application of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Modes

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization sources in LC-MS for the analysis of 3-HPMA. nih.govtaylorandfrancis.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like 3-HPMA. nih.govtaylorandfrancis.com It typically produces protonated molecules [M+H]+ in the positive ion mode, which is frequently used for 3-HPMA quantification. researchgate.netnih.gov ESI is known for its high sensitivity, though it can be susceptible to matrix effects, where other components in the sample suppress the ionization of the analyte of interest. nih.govuri.edu

Atmospheric Pressure Chemical Ionization (APCI): APCI is another effective ionization technique, particularly for less polar compounds, but it has also been successfully applied to the analysis of 3-HPMA. nih.govacs.org One study utilized LC-APCI-MS/MS for the quantitation of 3-HPMA in human urine, demonstrating its utility. nih.govacs.org APCI is generally considered to be less prone to matrix effects than ESI. uri.edu

The choice between ESI and APCI can depend on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix. In some cases, a combination of both techniques may be employed to achieve comprehensive metabolite profiling. nih.gov

Tandem Mass Spectrometry Fragmentation Patterns for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of metabolites like 3-HPMA. acs.org By isolating the precursor ion (the protonated molecule of 3-HPMA) and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. These fragmentation patterns serve as a molecular fingerprint, confirming the identity of the compound. researchgate.netrsc.org

In the positive ion mode, the fragmentation of 3-HPMA often involves the loss of specific neutral molecules. For example, a common fragmentation pathway observed for mercapturic acids is the neutral loss of the N-acetyl-L-cysteine moiety. acs.org However, studies have shown that in positive ion mode, other fragmentation patterns can be more prominent and informative. acs.org For instance, a neutral loss of 131.0582 Da (C5H9NO3), corresponding to the N-acetyl-cysteine moiety with an additional H2 loss, has been observed. acs.org Another reported fragmentation involves the loss of 105.0426 Da (C3H7NO3), resulting from the simultaneous loss of the N-acetyl and carboxyl groups. acs.org

A specific LC-MS/MS method using multiple reaction monitoring (MRM) mode monitored the transition of m/z 222.10 → 90.97 for 3-HPMA. nih.gov This transition represents the fragmentation of the precursor ion (m/z 222.10) to a specific product ion (m/z 90.97), providing high selectivity for quantification.

The detailed analysis of these fragmentation patterns is crucial for distinguishing 3-HPMA from its isomers, such as 2-hydroxypropylmercapturic acid (2-HPMA), as they can exhibit significantly different fragmentation in the positive ion mode. acs.org

Utilization of Stable Isotope-Labeled Internal Standards for Quantification

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based bioanalysis. nih.govchemie-brunschwig.chlumiprobe.comnih.gov For the analysis of 3-HPMA, a deuterated analog, such as N-acetyl-S-(3-hydroxypropyl-d6)-L-cysteine (3-HPMA-d6) or [13C3]3-HPMA, is commonly employed. caymanchem.comnih.govnih.gov

These internal standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13). chemie-brunschwig.ch They are added to the sample at a known concentration before any sample preparation steps. nih.govnih.gov Because the internal standard behaves almost identically to the analyte during extraction, chromatography, and ionization, it effectively compensates for any variations in sample recovery, matrix effects, and instrument response. nih.govnih.gov

The analyte concentration is determined by measuring the ratio of the response of the native analyte to that of the stable isotope-labeled internal standard. nih.gov This isotope-dilution technique significantly improves the accuracy, precision, and robustness of the analytical method. nih.gov

Solid-Phase Extraction (SPE) and Sample Preparation Techniques for Urinary Matrix

The analysis of 3-HPMA in urine often requires a sample preparation step to remove interferences and concentrate the analyte. mdpi.com While simple dilution methods are sometimes sufficient, solid-phase extraction (SPE) is a widely used technique for cleaning up complex biological samples like urine. researchgate.netmdpi.com

SPE involves passing the liquid sample through a solid sorbent material that retains the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted from the sorbent with a suitable solvent. mdpi.com For mercapturic acids like 3-HPMA, various SPE sorbents can be used, including strong anion-exchange materials. nih.gov One study reported a recovery of 55% for 3-HPMA from urine spiked with the standard after a solid-phase extraction step. researchgate.net

Other sample preparation techniques include simple acidification and dilution, which is a faster but potentially less clean method. researchgate.netnih.gov The choice of sample preparation technique depends on the required sensitivity of the assay and the complexity of the urine matrix.

Untargeted Metabolomics and Integrated Library-Guided Analysis for Mercapturic Acid Profiling

Untargeted metabolomics approaches aim to measure as many metabolites as possible in a sample to obtain a comprehensive metabolic snapshot. chemrxiv.orgnih.gov These methods are increasingly being used to profile mercapturic acids (MAs), including 3-HPMA, in urine to identify biomarkers of exposure to a wide range of electrophilic compounds. chemrxiv.orgchemrxiv.orgnih.gov

Integrated library-guided analysis (ILGA) is a powerful workflow that combines untargeted data acquisition with a curated library of known and predicted MA structures. chemrxiv.orgchemrxiv.org This approach facilitates the identification of a larger number of MAs compared to traditional methods that rely solely on screening for a common neutral loss, such as the 129 Da loss characteristic of the N-acetyl-L-cysteine moiety. chemrxiv.orgchemrxiv.orgnih.gov

By using ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-QTOF-MS) and data-independent acquisition, researchers can generate rich datasets containing information on hundreds of potential MAs in a single urine sample. chemrxiv.orgchemrxiv.org Statistical analysis of these comprehensive profiles can reveal correlations between different MAs and their parent compounds, providing insights into co-exposures. For example, studies have shown that metabolites of acrolein (like 3-HPMA) are often correlated with metabolites of other aldehydes, such as crotonaldehyde. chemrxiv.orgnih.gov

The development of extensive MA libraries and advanced data analysis workflows is advancing the field of "mercapturomics," enabling a more holistic assessment of exposure to environmental and endogenous electrophiles. chemrxiv.orgchemrxiv.org

Data Tables

Table 1: LC-MS/MS Method Parameters for 3-HPMA Analysis

ParameterDetailsReference
Instrumentation Triple quadrupole electrospray ionization mass spectrometer nih.gov, researchgate.net
Ionization Mode Positive-ion mode nih.gov, researchgate.net
Mobile Phase 90:10 (v/v) mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile nih.gov, researchgate.net
MRM Transition m/z 222.10 → 90.97 nih.gov
Internal Standard N-acetyl cysteine (NAC) or [13C3]3-HPMA nih.gov, nih.gov
Linear Range 40–10,000 ng/mL nih.gov, researchgate.net
Sample Preparation Acidification and dilution nih.gov, researchgate.net

Table 2: Comparison of ESI and APCI for Metabolite Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Reference
Analyte Polarity Suitable for moderately to highly polar compoundsSuitable for weakly to moderately polar compounds nih.gov, taylorandfrancis.com
Ionization Mechanism Soft ionization, forms ions in solutionGas-phase ionization, charge transfer nih.gov, taylorandfrancis.com
Adduct Formation Prone to adduct formationLess adduct formation nih.gov
Matrix Effects More susceptibleLess susceptible uri.edu
Fragmentation Less in-source fragmentationMore in-source fragmentation taylorandfrancis.com

Mechanistic and Biological Implications of N Acetyl S 3 Hydroxypropyl Cysteine in Health Research

HPMA as an Indicator of Glutathione (B108866) Conjugation and Detoxification Processes

The formation of HPMA is a key step in the mercapturic acid pathway, a major route for detoxifying harmful electrophilic compounds in the body. nih.govtaylorandfrancis.com This process begins when acrolein, a potent electrophile, enters the body or is formed endogenously. jst.go.jp To neutralize its toxicity, acrolein is conjugated with glutathione (GSH), a critical cellular antioxidant. rupahealth.comnih.gov This initial reaction, which can occur spontaneously or be catalyzed by glutathione-S-transferase (GST) enzymes, forms an acrolein-GSH conjugate. nih.govresearchgate.net

Following this initial conjugation, the compound undergoes a series of enzymatic modifications. First, the γ-glutamyl and glycyl residues are cleaved from the glutathione conjugate, yielding a cysteine-S-conjugate. taylorandfrancis.comnih.gov This cysteine conjugate is then N-acetylated by the enzyme cysteine-S-conjugate N-acetyltransferase, producing S-(3-oxopropyl)-N-acetyl cysteine. taylorandfrancis.comcaymanchem.com In the final step, the aldehyde group of this intermediate is reduced, often by an aldo-keto reductase, to a hydroxyl group, resulting in the stable, water-soluble end product, N-Acetyl-S-(3-hydroxypropyl)cysteine (HPMA). nih.gov

This stable metabolite is then excreted in the urine. jst.go.jp The measurement of urinary HPMA is therefore a reliable and noninvasive method to quantify exposure to acrolein from various sources, including diet and tobacco smoke. rupahealth.comnih.gov Studies in rats have shown that a significant percentage of an administered acrolein dose is rapidly metabolized and excreted as HPMA, confirming this pathway's efficiency. nih.gov For instance, after oral administration of acrolein to rats, approximately 78.5% was recovered in the urine as HPMA. nih.gov The presence of HPMA in urine thus directly reflects the body's engagement in glutathione-dependent detoxification of acrolein. jst.go.jp

Metabolism of Various Compounds to Urinary HPMA in Rats nih.gov
Compound AdministeredDose (mg/kg)% of Dose Excreted as HPMA
Acrolein1378.5%
Allylamine.HCl5-150~44-48%
Allyl alcohol6428.3%
Allyl chloride7621.5%
Allyl bromide1203.0%
Allyl cyanide1153.7%
Cyclophosphamide1602.6%

Linkages to Oxidative Stress Pathways and Their Biological Consequences

The measurement of HPMA is intrinsically linked to oxidative stress. Acrolein is not only a cause of oxidative stress but also a product of it, particularly through lipid peroxidation. jst.go.jpnih.gov This creates a self-perpetuating cycle where oxidative stress generates acrolein, which in turn depletes antioxidants and causes further oxidative damage. nih.govnih.gov

The detoxification of acrolein into HPMA consumes glutathione (GSH), one of the body's most important endogenous antioxidants. nih.gov High exposure to acrolein can lead to significant depletion of cellular GSH pools. nih.govnih.gov This reduction in GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress, which is characterized by damage to DNA, proteins, and lipids. nih.govmdpi.com Therefore, elevated HPMA levels can signify a substantial burden on the glutathione-mediated antioxidant system. nih.gov

Interestingly, the relationship between acrolein levels and HPMA excretion may not be linear under conditions of severe oxidative stress. nih.gov In animal models, as the dose of injected acrolein increases, the corresponding increase in urinary HPMA becomes less pronounced. nih.govnih.gov This suggests that at very high levels of acrolein exposure, the body's capacity to detoxify it via the glutathione pathway may become saturated or overwhelmed due to the rapid consumption of GSH. nih.gov Consequently, a smaller fraction of acrolein is converted to HPMA, and more of the toxic aldehyde is left to exert its damaging effects. nih.gov This phenomenon underscores that while HPMA is a marker of acrolein detoxification, the context of GSH availability is crucial for its interpretation. nih.govnih.gov

Investigation of Molecular Interactions and Cellular Responses in Acrolein-Mediated Effects

Acrolein is highly reactive and exerts its toxicity through direct interaction with a wide range of biological molecules. nih.govmdpi.com The formation of HPMA is a response to this toxicity, aiming to neutralize and eliminate the compound. jst.go.jp Acrolein readily forms adducts with cellular macromolecules, disrupting their function. nih.gov

Protein Adduction: Acrolein reacts with nucleophilic side chains of amino acids, particularly the thiol groups of cysteine residues and the amino groups of lysine. nih.govmdpi.com This can alter protein structure and function, leading to enzyme inhibition and disruption of cellular processes. jst.go.jpnih.gov

DNA Adduction: Acrolein can damage DNA by reacting with deoxyguanosine to form mutagenic exocyclic adducts, such as α- and γ-hydroxy-1, N2-propano-2′-deoxyguanosine (α-HOPdG and γ-HOPdG). nih.gov This DNA damage is linked to carcinogenesis. rupahealth.comnih.gov Studies have investigated the relationship between urinary HPMA levels and the formation of these DNA adducts in lung tissue. rupahealth.comumn.edu

Mitochondrial Disruption: Acrolein exposure can lead to mitochondrial damage, impairing cellular energy production and increasing the generation of reactive oxygen species (ROS). nih.govhealthmatters.io

Membrane Damage: As a product of lipid peroxidation, acrolein can participate in and exacerbate damage to cellular membranes, leading to increased membrane stiffness and altered function. nih.govmdpi.com

These molecular interactions trigger a range of cellular responses, including the activation of stress pathways, inflammation, and apoptosis (programmed cell death). nih.gov The quantification of HPMA provides an indirect measure of these upstream toxic events, reflecting the body's metabolic effort to cope with acrolein exposure. nih.gov

Research on Associations between HPMA and Immune System Biomarkers

Given that acrolein exposure can induce oxidative stress and inflammation, researchers have explored the links between its metabolite, HPMA, and various biomarkers of the immune system and cardiovascular risk. jst.go.jpahajournals.org Studies in human populations have revealed significant associations between urinary HPMA levels and markers of inflammation and platelet activation.

In a study of individuals with moderate to high cardiovascular disease risk, urinary HPMA levels were positively associated with levels of platelet-leukocyte aggregates, which are markers of thrombosis and inflammation. ahajournals.org This association was observed in both smokers and non-smokers, suggesting it is not solely dependent on tobacco exposure. ahajournals.org

Furthermore, in non-smokers, HPMA levels were found to be associated with C-reactive protein (CRP), a well-established systemic marker of inflammation. ahajournals.org However, no such association was seen with plasma fibrinogen. ahajournals.org These findings suggest that acrolein exposure, as measured by HPMA, is linked to pro-inflammatory and pro-thrombotic states, which are key components of immune and vascular system responses in disease.

Association of Urinary HPMA with Immune and Cardiovascular Biomarkers ahajournals.org
BiomarkerPopulationAssociation with HPMA
Platelet-Leukocyte AggregatesSmokers & Non-smokersPositive
C-reactive Protein (CRP)Non-smokersPositive
C-reactive Protein (CRP)SmokersNot Significant
Plasma FibrinogenSmokers & Non-smokersNot Significant
Circulating Angiogenic CellsSmokers & Non-smokersInverse

Exploration of HPMA's Role in Understanding Disease Pathogenesis at a Molecular Level

The use of HPMA as a biomarker extends to the investigation of specific diseases where acrolein is thought to be a pathogenic factor. jst.go.jpnih.govnih.gov By measuring HPMA, researchers can probe the role of acrolein-induced damage in neurodegenerative, cardiovascular, and pulmonary conditions. nih.govnih.govahajournals.org

Neurodegenerative Diseases: Acrolein has been implicated in the pathology of central nervous system injuries and diseases, including spinal cord injury and multiple sclerosis. nih.govnih.gov In animal models of spinal cord injury, a condition associated with elevated endogenous acrolein, urinary HPMA levels are significantly increased. nih.govnih.gov This allows for noninvasive, long-term monitoring of acrolein production in the same animal, providing a tool to study disease progression and the efficacy of acrolein-scavenging therapies. nih.govnih.gov In human stroke patients, an inverse correlation was observed between urinary HPMA and plasma levels of protein-conjugated acrolein, which was proposed to reflect the depletion of glutathione at the site of the brain infarct. nih.gov

Cardiovascular Diseases: Acrolein is a recognized risk factor for cardiovascular disease (CVD). ahajournals.org Studies have shown that urinary HPMA levels are positively associated with the Framingham Risk Score, a tool used to estimate an individual's 10-year risk of developing CVD. ahajournals.org Furthermore, higher HPMA levels are linked to a decrease in circulating angiogenic cells, which are crucial for blood vessel repair. ahajournals.org This suggests that acrolein exposure contributes to CVD risk by impairing vascular repair mechanisms and promoting a pro-thrombotic state. ahajournals.org

Pulmonary Diseases: The most well-established link for HPMA is with exposure to tobacco smoke, a primary cause of pulmonary diseases. rupahealth.comumn.edu Urinary HPMA levels are significantly higher in smokers compared to non-smokers and decrease substantially upon smoking cessation. umn.edu This makes HPMA an excellent biomarker for assessing exposure to acrolein from smoke. jst.go.jpumn.edu Beyond smoking, acrolein is implicated in the pathogenesis of conditions like pulmonary arterial hypertension (PAH). nih.govnih.gov The molecular mechanisms of PAH involve inflammation and vascular remodeling, processes that can be influenced by reactive aldehydes like acrolein. nih.govmdpi.com Monitoring HPMA could therefore provide insights into the environmental and endogenous triggers contributing to the severity of such pulmonary conditions. jst.go.jp

Future Research Directions for N Acetyl S 3 Hydroxypropyl Cysteine

Development of Novel Analytical Approaches for Enhanced Specificity and Sensitivity

The accurate quantification of N-Acetyl-S-(3-hydroxypropyl)cysteine (HPMA) in biological matrices is fundamental to its use as a biomarker. While current methods like gas chromatography/mass spectrometry (GC/MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, future research is directed towards developing more accessible and cost-effective analytical techniques. nih.gov

One promising avenue is the advancement of enzyme-linked immunosorbent assays (ELISAs). Recently, a sensitive ELISA system was developed using a chicken antibody that recognizes 3-HPMA-conjugated chicken albumin. researchgate.netnih.gov This method demonstrated linearity in measuring HPMA in a range relevant for human urine samples, suggesting its utility as a more economical alternative to mass spectrometry-based methods. researchgate.netnih.gov Further development of such immunoassays could facilitate larger-scale epidemiological studies and more routine clinical monitoring. researchgate.net

Future work will likely focus on improving the sensitivity and specificity of these novel methods, as well as exploring other innovative analytical platforms. The goal is to create robust, high-throughput, and affordable assays that can be widely implemented in diverse research and clinical environments. nih.gov

Table 1: Comparison of Analytical Methods for HPMA Detection

MethodPrincipleAdvantagesDisadvantagesFuture Research Direction
GC/MS Gas chromatography separation followed by mass spectrometry detection. nih.govHigh sensitivity and specificity.Requires derivatization, expensive equipment. nih.govMiniaturization and automation.
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection. researchgate.netHigh sensitivity and specificity, no derivatization needed.Expensive equipment and maintenance. researchgate.netnih.govDevelopment of more robust and portable systems.
ELISA Immunoassay using specific antibodies to detect HPMA. researchgate.netnih.govCost-effective, high-throughput potential. researchgate.netnih.govPotential for cross-reactivity, may have lower sensitivity than MS methods. researchgate.netDevelopment of more specific monoclonal antibodies.

Advanced Mechanistic Studies on HPMA Formation and its Enzymatic Regulation

HPMA is a major metabolite of acrolein, formed through the mercapturic acid pathway. rupahealth.com This process begins with the conjugation of acrolein to glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). researchgate.net The resulting glutathione conjugate is then sequentially metabolized to a cysteine conjugate, which is subsequently N-acetylated to form HPMA. researchgate.net

Future research will delve deeper into the enzymatic regulation of this pathway. Studies have shown that acrolein itself can modulate the activity of microsomal GSTs, with low concentrations causing activation and high concentrations leading to inhibition. nih.gov This dual effect highlights the complexity of the cellular response to acrolein exposure. The availability of glutathione is also a critical factor, as its depletion can impair the detoxification of acrolein and lead to cellular damage. nih.govnih.gov A non-linear relationship has been observed between acrolein exposure and HPMA formation, suggesting that at high acrolein concentrations, the capacity for detoxification via the mercapturic acid pathway may become saturated. nih.govnih.gov

Understanding the specific GST isozymes involved in acrolein conjugation and how their expression and activity are regulated will be a key area of investigation. This includes exploring how genetic polymorphisms in GSTs and other enzymes in the pathway may influence individual susceptibility to acrolein toxicity.

Table 2: Key Enzymes in HPMA Formation

EnzymeRole in HPMA FormationRegulatory Factors
Glutathione S-Transferases (GSTs) Catalyze the initial conjugation of acrolein with glutathione. researchgate.netAcrolein concentration (activation/inhibition), genetic polymorphisms, oxidative stress. nih.gov
γ-Glutamyltranspeptidase Removes the glutamate (B1630785) residue from the glutathione conjugate.Substrate availability.
Dipeptidases Cleave the glycine (B1666218) residue to form the cysteine conjugate.Substrate availability.
N-acetyltransferase Acetylates the cysteine conjugate to form HPMA. researchgate.netGenetic polymorphisms.

Integrative Omics Approaches to Elucidate Systemic Responses Linked to HPMA

To gain a comprehensive understanding of the biological consequences of acrolein exposure, future research will increasingly employ integrative "omics" approaches. These studies combine data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the systemic response to exposures where HPMA is a key biomarker.

For instance, an integrative analysis of the lung metabolome and transcriptome in mice exposed to acrolein revealed significant alterations in energy metabolism pathways. nih.gov These findings suggest that the ability to manage energetic stress is a critical factor in the response to acrolein-induced lung injury. nih.gov Proteomic studies have also been used to identify specific protein targets of acrolein, revealing that a wide range of cysteine-containing proteins are modified by this reactive aldehyde. nih.gov

Future studies will likely integrate HPMA measurements with multi-omics data from human populations. This will allow researchers to connect levels of acrolein exposure, as indicated by HPMA, with specific molecular signatures of disease risk and progression. Such an approach could identify novel biomarkers and therapeutic targets for conditions associated with acrolein exposure.

Table 3: Examples of Omics Studies in Acrolein Research

Omics ApproachKey FindingsReference
Metabolomics & Transcriptomics Acrolein exposure alters energy metabolism pathways in the lung. nih.gov
Proteomics Identified numerous cysteine-containing proteins as direct targets of acrolein adduction. nih.gov
Transcriptomics Revealed differential gene expression in the nasal and lung tissues of rats exposed to acrolein, with a more pronounced inflammatory and oxidative stress response in the nose. frontiersin.org

Long-term Prospective Cohort Studies on HPMA as a Mechanistic Probe in Environmental Health Research

Long-term prospective cohort studies are invaluable for understanding the links between environmental exposures and chronic diseases. The use of HPMA as a biomarker in these studies can provide objective measures of acrolein exposure, strengthening the evidence for causal relationships.

A longitudinal study has already demonstrated an association between urinary HPMA levels and declines in lung function over a three-year period. researchgate.net Furthermore, the Golestan Cohort Study, a large population-based prospective study, has utilized HPMA as a biomarker to investigate the risk of lung cancer associated with exposure to volatile organic compounds. mdpi.com Another study found that higher levels of HPMA in the urine of e-cigarette users compared to non-smokers indicate a greater uptake of acrolein. nih.gov

Future prospective cohort studies should incorporate routine measurement of HPMA to assess exposure to acrolein from various sources, including air pollution, diet, and occupational settings. abf-lab.comnih.gov This will enable researchers to investigate the long-term health effects of acrolein exposure with greater precision and to identify susceptible populations. These studies will be crucial for informing public health policies aimed at reducing exposure to this toxic compound. ahajournals.orgnih.gov

Q & A

Basic: What analytical methods are recommended for identifying and quantifying 3HPMA in biological matrices?

Methodological Answer:
3HPMA is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards to ensure precision. Sample preparation involves solid-phase extraction (SPE) to isolate 3HPMA from urine or plasma, followed by derivatization if necessary to enhance ionization efficiency. Key parameters include:

  • Chromatographic separation : Reverse-phase C18 columns with mobile phases containing formic acid or ammonium acetate .
  • Detection : Multiple reaction monitoring (MRM) transitions specific to 3HPMA (e.g., m/z 220 → 146 for quantification) .
  • Normalization : Creatinine adjustment is critical for urinary studies to account for dilution variability .

Basic: How should experimental designs be structured to validate 3HPMA as a biomarker of acrolein exposure?

Methodological Answer:

  • Cross-sectional studies : Collect urine samples from cohorts with known exposure gradients (e.g., smokers vs. non-smokers) and correlate 3HPMA levels with exposure questionnaires .
  • Longitudinal studies : Monitor temporal variations in 3HPMA to assess intra-individual variability and half-life (~2–25 hours) .
  • Confounder control : Adjust for diet (e.g., fried foods), occupational exposures, and co-exposure to other volatile organic compounds (VOCs) .

Advanced: How can researchers resolve conflicting data on 3HPMA levels in cross-sectional studies (e.g., smokers vs. vapers)?

Methodological Answer:
Discrepancies may arise from:

  • Exposure heterogeneity : Acrolein sources vary (e.g., cigarette smoke, vaping aerosols, environmental pollution), requiring source-specific exposure biomarkers .
  • Analytical variability : Standardize protocols for sample storage (e.g., −80°C to prevent degradation) and inter-laboratory calibration .
  • Metabolic interference : Co-analysis of related mercapturic acids (e.g., CEMA, DHBMA) helps distinguish acrolein-specific pathways from overlapping metabolic routes .

Advanced: What advanced techniques improve sensitivity and specificity in 3HPMA detection?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Enables untargeted metabolomics to identify 3HPMA alongside unknown metabolites .
  • Isotope dilution assays : Use deuterated 3HPMA (e.g., 3HPMA-d3) as internal standards to correct for matrix effects .
  • Microsampling : Minimize sample volume requirements for pediatric or longitudinal studies .

Advanced: What mechanistic models are used to study 3HPMA's role in toxicity?

Methodological Answer:

  • In vitro systems : Primary hepatocytes or HepG2 cells exposed to acrolein, with 3HPMA quantified to assess glutathione conjugation efficiency .
  • Omics integration : Combine 3HPMA data with transcriptomic/proteomic profiles to map acrolein-induced oxidative stress pathways .
  • Knockout models : Use GSTP1-null mice to evaluate 3HPMA formation dependence on glutathione-S-transferase polymorphisms .

Advanced: How can inter-laboratory variability in 3HPMA quantification be minimized?

Methodological Answer:

  • Reference materials : Use certified 3HPMA standards (e.g., Toronto Research Chemicals) with purity >98% .
  • Harmonized protocols : Adopt consensus guidelines for LC-MS/MS parameters, SPE cartridges, and creatinine assays .
  • Blinded replicates : Include shared samples in multi-center studies to assess reproducibility .

Basic: What metabolic pathways lead to 3HPMA formation?

Methodological Answer:
3HPMA is formed via glutathione conjugation :

Acrolein (or 1,3-dibromopropane) reacts with glutathione (GSH) to form S-(3-hydroxypropyl)glutathione.

Enzymatic cleavage (by γ-glutamyltransferase and dipeptidases) yields the cysteine conjugate.

N-acetylation by NAT8 produces 3HPMA, excreted in urine .

Advanced: How reliable is 3HPMA as a biomarker in ethnically diverse populations?

Methodological Answer:

  • Genetic variability : Assess NAT2 and GST polymorphisms that influence acrolein metabolism and 3HPMA excretion rates .
  • Population-specific thresholds : Establish reference ranges using stratified cohorts (e.g., Asian vs. European populations) .
  • Dietary adjustments : Control for intake of acrolein-rich foods (e.g., overheated oils) in epidemiological models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.